molecular formula C20H20N2O3S2 B11271533 3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide

3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B11271533
M. Wt: 400.5 g/mol
InChI Key: ZOMNIOMIZOXCSH-UHFFFAOYSA-N
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Description

3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and two methyl-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and the attachment of the methyl-substituted phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
  • 3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide

Uniqueness

3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

3-[methyl-(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C20H20N2O3S2/c1-14-7-9-16(10-8-14)21-20(23)19-18(11-12-26-19)27(24,25)22(3)17-6-4-5-15(2)13-17/h4-13H,1-3H3,(H,21,23)

InChI Key

ZOMNIOMIZOXCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C

Origin of Product

United States

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